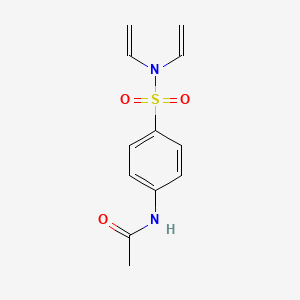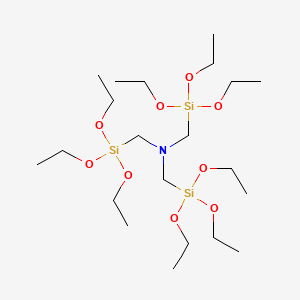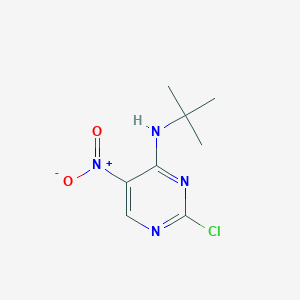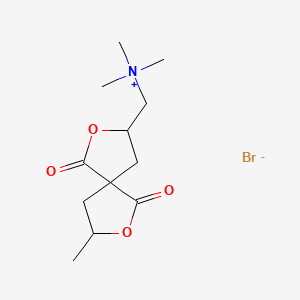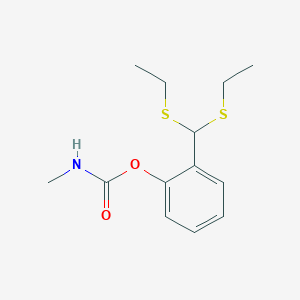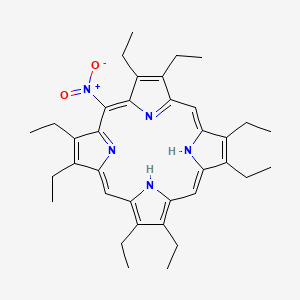
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by the presence of eight ethyl groups and a nitro group attached to the porphyrin ring, making it a unique derivative with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The porphyrin ring can be oxidized to form different oxidation states, which can be useful in various catalytic processes.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2,3,7,8,12,13,17,18-Octaethyl-5-aminoporphyrin.
Wissenschaftliche Forschungsanwendungen
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and other electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin exerts its effects involves its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the porphyrin ring can coordinate with metal ions, facilitating catalytic processes. These interactions can influence various biochemical pathways, making it a versatile compound in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8,12,13,17,18-Octaethylporphyrin: Lacks the nitro group, making it less reactive in certain redox reactions.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Another derivative with different substituents, affecting its chemical properties and applications.
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in various redox and substitution reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C36H45N5O2 |
|---|---|
Molekulargewicht |
579.8 g/mol |
IUPAC-Name |
2,3,7,8,12,13,17,18-octaethyl-15-nitro-21,22-dihydroporphyrin |
InChI |
InChI=1S/C36H45N5O2/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(39-32)36(41(42)43)35-27(16-8)25(14-6)33(40-35)19-31-23(12-4)21(10-2)29(38-31)17-28(20)37-30/h17-19,37-38H,9-16H2,1-8H3 |
InChI-Schlüssel |
UBQGYMXMEDTRJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=C(C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)[N+](=O)[O-])C(=C3CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




